Homer
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Overview
Description
Homer is a chemical degrader probe designed to target the WD40-repeat containing protein 5 (WDR5). This compound was initially developed by the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC) Toronto, and later advanced into a PROTAC (Proteolysis targeting chimera) chemical probe by the SGC Frankfurt . This compound binds potently to WDR5 with a dissociation constant (K_D) of 18 nM and is selective as shown in quantitative proteomic studies .
Preparation Methods
The synthetic routes and reaction conditions for Homer involve advanced organic synthesis techniques. The preparation of this compound typically includes the following steps:
Synthesis of the Core Scaffold: The core scaffold of this compound is synthesized using a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core scaffold is then functionalized with various chemical groups to enhance its binding affinity and selectivity for WDR5.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and quality control.
Chemical Reactions Analysis
Homer undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where functional groups on the molecule are replaced by other nucleophiles.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Complex Formation: This compound forms complexes with WDR5, leading to its degradation via the ubiquitin-proteasome pathway.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts that facilitate the desired transformations. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Homer has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the function of WDR5 and its role in various biological processes.
Biology: In cellular biology, this compound is used to investigate the mechanisms of protein degradation and the regulation of gene expression.
Mechanism of Action
Homer exerts its effects by binding to WDR5, a protein that acts as a scaffolding component in the histone lysine methyltransferase (HMT) complex MLL1. By binding to WDR5, this compound induces its ubiquitylation and subsequent degradation via the proteasome pathway . This degradation disrupts the function of the HMT complex, leading to changes in gene expression and cellular activity.
Comparison with Similar Compounds
Homer is unique in its ability to selectively degrade WDR5. Similar compounds include:
OICR-9429: Another chemical probe for WDR5, but it does not induce degradation.
nc_WDR5 and nc_VHL: Negative control compounds that do not show degradational activity.
This compound’s uniqueness lies in its potent binding affinity, selectivity, and ability to induce degradation of WDR5, making it a valuable tool for studying protein function and developing new therapeutic strategies .
Properties
Molecular Formula |
C52H60F3N9O7S |
---|---|
Molecular Weight |
1012.1 g/mol |
IUPAC Name |
N-[5-[4-[[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]carbamoyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C52H60F3N9O7S/c1-31-45(72-30-59-31)34-11-9-32(10-12-34)27-58-49(70)42-25-37(65)29-64(42)50(71)46(51(2,3)4)61-43(66)8-6-7-19-56-47(68)35-15-13-33(14-16-35)36-17-18-41(63-22-20-62(5)21-23-63)40(24-36)60-48(69)38-28-57-44(67)26-39(38)52(53,54)55/h9-18,24,26,28,30,37,42,46,65H,6-8,19-23,25,27,29H2,1-5H3,(H,56,68)(H,57,67)(H,58,70)(H,60,69)(H,61,66)/t37-,42+,46-/m1/s1 |
InChI Key |
OFNZESNEBSQKSE-BQGOKDIQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O |
Origin of Product |
United States |
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